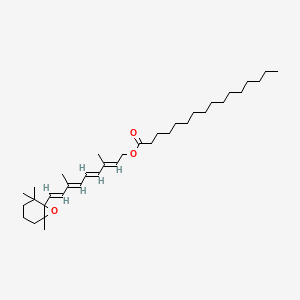
5,6 Epoxy Vitamin A Palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6 Epoxy Vitamin A Palmitate is a derivative of Vitamin A, specifically retinyl palmitate, which has undergone epoxidation at the 5,6 position. This compound is known for its stability and is used in various scientific research applications. It is an important compound in the study of Vitamin A derivatives and their effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6 Epoxy Vitamin A Palmitate typically involves the epoxidation of retinyl palmitate. This can be achieved through the reaction of retinyl palmitate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
5,6 Epoxy Vitamin A Palmitate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring.
Major Products Formed
Oxidation: Further oxidized derivatives of retinyl palmitate.
Reduction: Diols formed from the opening of the epoxide ring.
Substitution: Various substituted retinyl palmitate derivatives.
科学的研究の応用
5,6 Epoxy Vitamin A Palmitate is used in a wide range of scientific research applications:
Chemistry: It is studied for its reactivity and stability compared to other Vitamin A derivatives.
Biology: It is used to study the effects of Vitamin A derivatives on cellular processes.
Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: It is used in the formulation of fortified foods and supplements to enhance Vitamin A stability and bioavailability.
作用機序
The mechanism of action of 5,6 Epoxy Vitamin A Palmitate involves its interaction with cellular receptors and enzymes. The epoxide group can react with nucleophiles in the cell, leading to the formation of various metabolites. These metabolites can then interact with nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression and influence cellular processes.
類似化合物との比較
Similar Compounds
Retinyl Palmitate: The parent compound of 5,6 Epoxy Vitamin A Palmitate.
Retinyl Acetate: Another ester of retinol, used for similar applications.
Retinoic Acid: An oxidized form of Vitamin A with distinct biological activities.
Uniqueness
This compound is unique due to its epoxide group, which imparts different chemical reactivity and stability compared to other Vitamin A derivatives. This makes it a valuable compound for studying the effects of epoxidation on Vitamin A activity and stability.
特性
分子式 |
C36H60O3 |
|---|---|
分子量 |
540.9 g/mol |
IUPAC名 |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33(37)38-30-26-32(3)23-20-22-31(2)25-29-36-34(4,5)27-21-28-35(36,6)39-36/h20,22-23,25-26,29H,7-19,21,24,27-28,30H2,1-6H3/b23-20+,29-25+,31-22+,32-26+ |
InChIキー |
XLBDTOMRSRJZBH-NMJHGEKWSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















